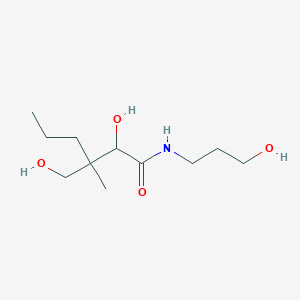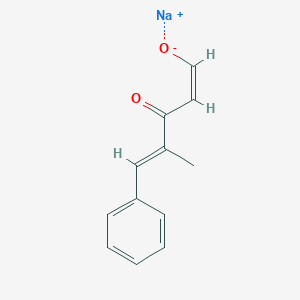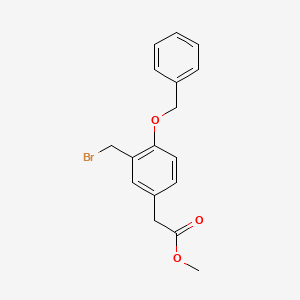
Methyl 2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is an organic compound with a complex structure that includes a benzyloxy group, a bromomethyl group, and a phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of inert gas environments and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product.
化学反応の分析
Types of Reactions
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid.
科学的研究の応用
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
- Methyl 4-bromo-2-(bromomethyl)benzoate
- Methyl 2-[4-(bromomethyl)phenyl]propanoate
Uniqueness
Methyl2-(4-(benzyloxy)-3-(bromomethyl)phenyl)acetate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
特性
分子式 |
C17H17BrO3 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
methyl 2-[3-(bromomethyl)-4-phenylmethoxyphenyl]acetate |
InChI |
InChI=1S/C17H17BrO3/c1-20-17(19)10-14-7-8-16(15(9-14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChIキー |
VAWPIHFWMKVTDK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
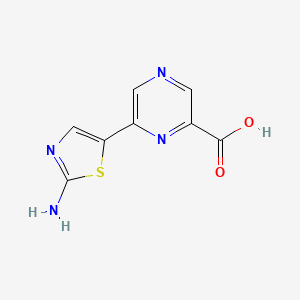
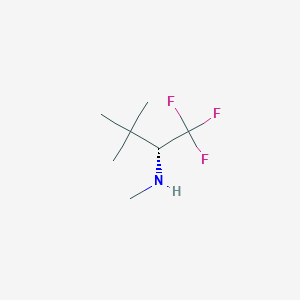
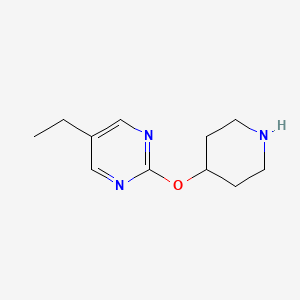

![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)

![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
